molecular formula C22H14O2 B3069799 1,2-Dinaphthalen-2-ylethane-1,2-dione CAS No. 29574-57-0

1,2-Dinaphthalen-2-ylethane-1,2-dione

Cat. No. B3069799
CAS RN: 29574-57-0
M. Wt: 310.3 g/mol
InChI Key: CUUMQBIJNWGQLU-UHFFFAOYSA-N
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Description

1,2-Dinaphthalen-2-ylethane-1,2-dione, also known as 1,2-di-2-naphthalenyl-1,2-ethanedione, is a chemical compound . It is also referred to by other names such as 1,2-di(naphthalen-2-yl)ethane-1,2-dione, 1,2-bis(2-naphthyl)ethan-1,2-dione, and 4GA6RL5B4W .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, fluorescent conjugated polymers based on a new AIE building block, di(naphthalen-2-yl)-1,2-diphenylethene, have been synthesized and characterized . These polymers show interesting aggregation-enhanced emission and function well in explosive detection in aqueous media .


Molecular Structure Analysis

The molecular structure of 1,2-Dinaphthalen-2-ylethane-1,2-dione has been analyzed using various methods. For instance, the Gaussian 09 program has been applied for theoretical calculations with the B3LYP/6-311++G (d,p) basis set . The structure is optimized, and the energy, structural parameters, vibrational frequencies, IR, and Raman intensities are determined .

Safety and Hazards

The safety and hazards associated with 1,2-Dinaphthalen-2-ylethane-1,2-dione are not explicitly mentioned in the search results .

properties

IUPAC Name

1,2-dinaphthalen-2-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-21(19-11-9-15-5-1-3-7-17(15)13-19)22(24)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUMQBIJNWGQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dinaphthalen-2-ylethane-1,2-dione

CAS RN

29574-57-0
Record name 1,2-Dinaphthalen-2-ylethane-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029574570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dinaphthalen-2-ylethane-1,2-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GA6RL5B4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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